

# A Technical Guide to Ala5-Galanin (2-11): A Selective GAL2R Agonist

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## Compound of Interest

Compound Name: Ala5-Galanin (2-11)

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## Introduction

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its pleiotropic effects through three G protein-coupled receptors (GPCRs): GAL1R, GAL2R, and GAL3R.[1][2] The distinct signaling pathways and tissue distribution of these receptors implicate them in a variety of physiological and pathological processes.[1][2] The development of receptor-subtype-specific ligands is crucial for dissecting the specific roles of each galanin receptor. This guide focuses on **Ala5-Galanin (2-11)**, a truncated and modified galanin analog, that has been identified as a specific and full agonist for the galanin receptor 2 (GAL2R).[1][2]

**Ala5-Galanin (2-11)** is a decapeptide derived from the N-terminal fragment of galanin (galanin (2-11)) with a single amino acid substitution of serine to alanine at position 5.[1][2] This modification results in a ligand with a remarkable selectivity for GAL2R, showing over 375-fold preference compared to GAL1R and GAL3R.[1][2] This high specificity makes **Ala5-Galanin (2-11)** an invaluable tool for investigating the physiological and pathophysiological roles of GAL2R, and for the development of novel therapeutic agents targeting this receptor.

## Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of **Ala5-Galanin (2-11)** at human galanin receptors.

Table 1: Radioligand Binding Affinity of **Ala5-Galanin (2-11)** at Human Galanin Receptors

Ligand	Receptor	K <sub>i</sub> (nM)	Selectivity vs. GAL2R
Ala5-Galanin (2-11)	GAL1R	No detectable binding up to 0.1 mM	>375-fold
GAL2R	258	-	
GAL3R	No detectable binding up to 0.1 mM	>375-fold	

Data compiled from competitive binding studies using <sup>125</sup>I-galanin.[1][2]

Table 2: Functional Activity of **Ala5-Galanin (2-11)** at Human GAL2R

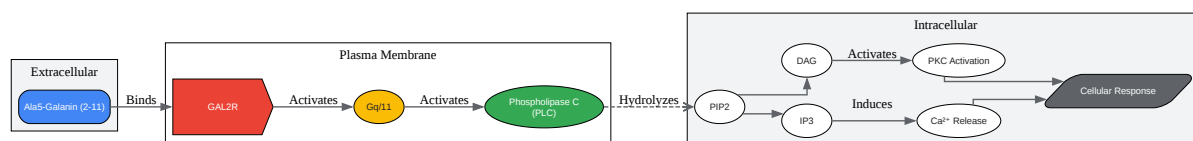
Assay	Cell Line	Parameter	Value	Agonist Profile
Inositol Phosphate Accumulation	CHO-K1 cells stably expressing human GAL2R	EC <sub>50</sub>	1.01 ± 0.18 μM	Full Agonist
Cyclic Adenosine Monophosphate (cAMP) Production	SH-SY5Y cells stably expressing human GAL2R	-	No significant stimulation	-

Functional data indicates that **Ala5-Galanin (2-11)** acts as a full agonist at GAL2R, stimulating the Gq-coupled signaling pathway leading to inositol phosphate production, without affecting the Gi-coupled pathway that modulates cAMP levels.[2]

## Signaling Pathways

Activation of GAL2R by **Ala5-Galanin (2-11)** primarily initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).



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### GAL2R Gq/11 Signaling Pathway

## Experimental Protocols

### Radioligand Competitive Binding Assay

This protocol details the method used to determine the binding affinity of **Ala5-Galanin (2-11)** for human galanin receptors.

#### Materials:

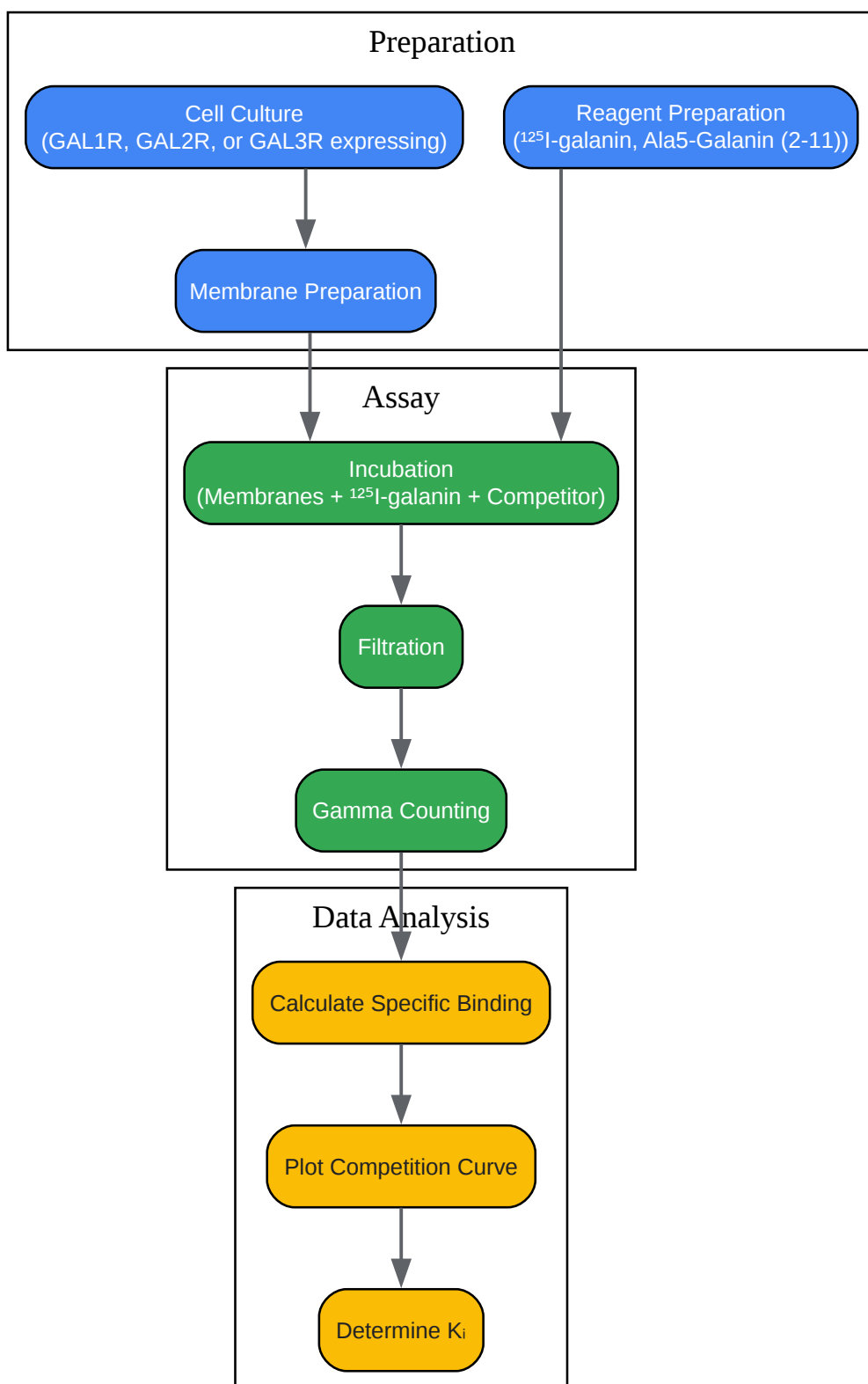
- CHO-K1 cells stably expressing human GAL1R, GAL2R, or Flp-In T-REx 293 cells with inducible human GAL3R expression.
- Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM  $\text{MgCl}_2$ , 0.1% BSA, and a protease inhibitor cocktail.
- Radioligand:  $^{125}\text{I}$ -galanin.
- Competitor ligand: **Ala5-Galanin (2-11)** at various concentrations.
- Non-specific binding control: High concentration of unlabeled galanin (e.g., 1  $\mu\text{M}$ ).
- Glass fiber filters (GF/C).

- Scintillation counter.

Procedure:

- Membrane Preparation:
  - Culture cells to confluency. For inducible GAL3R expression, treat with tetracycline 24 hours prior to harvesting.
  - Harvest cells and homogenize in ice-cold binding buffer.
  - Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh binding buffer.
  - Determine protein concentration using a standard protein assay.
- Binding Reaction:
  - In a 96-well plate, add cell membranes (typically 10-30 µg of protein).
  - Add <sup>125</sup>I-galanin at a final concentration near its K<sub>d</sub> value.
  - Add increasing concentrations of **Ala5-Galanin (2-11)** or buffer for total binding.
  - For non-specific binding, add a high concentration of unlabeled galanin.
  - Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Filtration and Counting:
  - Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
  - Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
  - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the  $IC_{50}$  value and calculate the  $K_i$  value using the Cheng-Prusoff equation.



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### Radioligand Competitive Binding Assay Workflow

## Inositol Phosphate Accumulation Assay

This protocol measures the functional activity of **Ala5-Galanin (2-11)** by quantifying the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 signaling.

### Materials:

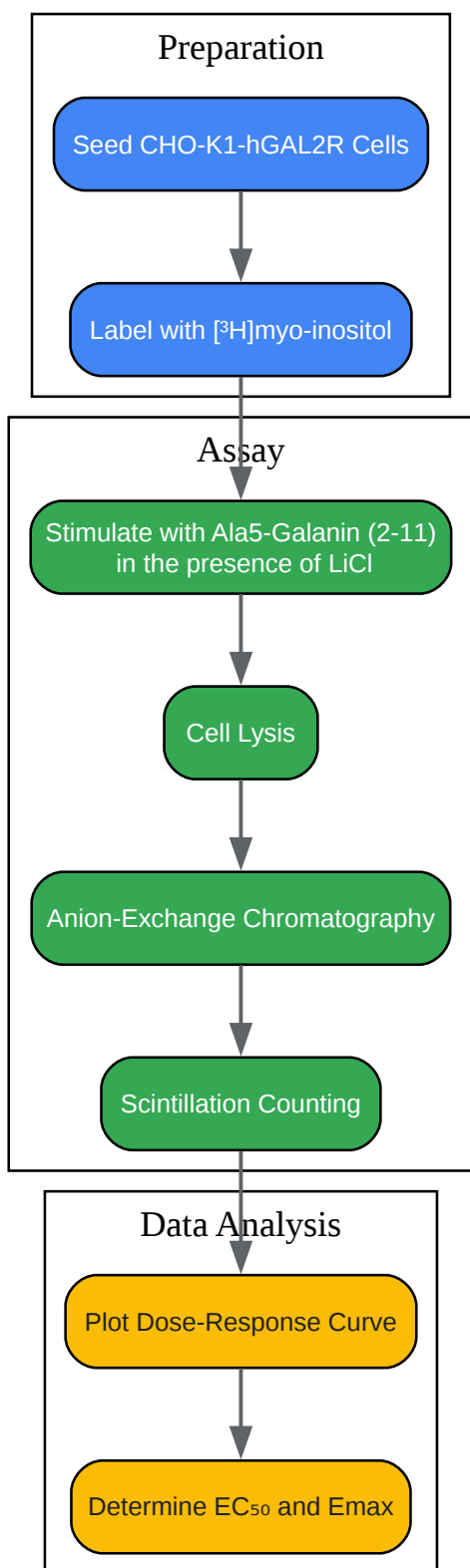
- CHO-K1 cells stably expressing human GAL2R.
- Cell culture medium supplemented with [<sup>3</sup>H]myo-inositol.
- Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
- **Ala5-Galanin (2-11)** at various concentrations.
- Lysis buffer (e.g., ice-cold 0.1 M HCl).
- Anion-exchange chromatography columns.
- Scintillation cocktail and counter.

### Procedure:

- Cell Labeling:
  - Seed CHO-K1-hGAL2R cells in 24-well plates.
  - Incubate the cells for 24-48 hours in a medium containing [<sup>3</sup>H]myo-inositol to label the cellular phosphoinositide pools.
- Stimulation:
  - Wash the cells with a pre-warmed buffer.
  - Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
  - Add varying concentrations of **Ala5-Galanin (2-11)** and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

- Extraction of Inositol Phosphates:
  - Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
  - Incubate on ice for 30 minutes.
  - Neutralize the cell lysates.
- Purification and Quantification:
  - Apply the lysates to anion-exchange columns.
  - Wash the columns to remove free [ $^3\text{H}$ ]myo-inositol.
  - Elute the total [ $^3\text{H}$ ]inositol phosphates with a high-salt buffer.
  - Measure the radioactivity of the eluates by liquid scintillation counting.
- Data Analysis:
  - Plot the amount of [ $^3\text{H}$ ]inositol phosphates accumulated against the logarithm of the agonist concentration.
  - Determine the  $\text{EC}_{50}$  and  $\text{E}_{\text{max}}$  values from the dose-response curve.





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## References

- 1. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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